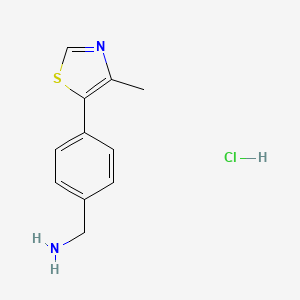

(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride

Beschreibung

BenchChem offers high-quality (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10;/h2-5,7H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTNIIRGFCUEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(4-(4-Methylthiazol-5-yl)phenyl)methanamine Hydrochloride: A Core Building Block for Targeted Protein Degradation

An In-depth Technical Guide:

Executive Summary

(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride is a pivotal chemical intermediate, recognized for its integral role as a structural component in advanced medicinal chemistry. Its primary significance lies in its use as a foundational building block for the synthesis of ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of its fundamental properties, with a focus on its basicity, handling, and application-oriented protocols tailored for researchers, chemists, and drug development professionals. We will delve into its physicochemical characteristics, propose methodologies for its characterization, and contextualize its function within the broader landscape of targeted protein degradation.

Chemical Identity and Physicochemical Profile

Molecular Structure and Identification

(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride is a benzylamine derivative characterized by a 4-methylthiazole substituent at the para-position of the phenyl ring. The presence of the primary amine makes the molecule basic, and it is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

-

IUPAC Name: [4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine hydrochloride

-

CAS Number: 2288710-66-5 (for Hydrochloride Salt)[1][2]; 1448189-30-7 (for Free Base)[3][4][5]

-

Molecular Formula: C₁₁H₁₃ClN₂S[1]

-

Molecular Weight: 240.75 g/mol [1]

Core Physicochemical Data

The physical and chemical properties of a compound are critical for its application in synthesis and biological assays. The data below has been consolidated from various suppliers and databases.

| Property | Value | Source(s) |

| Appearance | White to off-white powder or crystalline powder. | [6] |

| Molecular Weight | 240.75 g/mol | [1] |

| Molecular Formula | C₁₁H₁₃ClN₂S | [1] |

| Purity | Typically ≥95-98% | [7] |

| Storage Conditions | Store at 2-8°C, sealed in a dry, dark place, preferably under an inert atmosphere (e.g., Argon). | [1] |

| Shelf Life | Approximately 1095 days under proper storage. | [1] |

| Solubility | While data for the exact molecule is sparse, a structurally similar compound is practically insoluble in water, very slightly soluble in chloroform, sparingly soluble in glacial acetic acid, soluble in methanol, and very soluble in N,N-Dimethylformamide (DMF). The hydrochloride salt form is expected to have enhanced aqueous solubility compared to the free base. | [6] |

Basicity and pKa Analysis: The Chemical Core

The basicity of the primary amine is the most crucial chemical property of (4-(4-Methylthiazol-5-yl)phenyl)methanamine, as it dictates its behavior in solution, its reactivity in synthetic transformations (e.g., amide bond formation for linker attachment), and its interaction with biological targets.

Theoretical Assessment of Basicity

The basicity of the molecule is primarily attributed to the lone pair of electrons on the nitrogen atom of the benzylic amine. The pKa of the conjugate acid (R-CH₂-NH₃⁺) of benzylamine is approximately 9.3. The substituent at the para-position, the 4-methylthiazole ring, will modulate this basicity. The thiazole ring is generally considered to be weakly electron-withdrawing, which would slightly decrease the electron density on the phenyl ring and, by extension, on the benzylic amine. This effect is expected to make the amine slightly less basic than unsubstituted benzylamine, likely resulting in a pKa value in the range of 8.8 - 9.2 .

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate the theoretical pKa, potentiometric titration is the gold-standard method. This protocol is designed as a self-validating system, providing precise and reproducible results.

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride in an aqueous or mixed-solvent system.

Materials:

-

(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Deionized water, CO₂-free

-

Methanol (if solubility is an issue)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

25 mL burette

Methodology:

-

Preparation: Accurately weigh ~24 mg (0.1 mmol) of the compound and dissolve it in 20 mL of deionized water. If solubility is limited, a mixed solvent system (e.g., 50:50 methanol:water) can be used, but the resulting pKa will be an apparent pKa (pKa*).

-

Acidification: Add 1.5 equivalents of 0.1 M HCl to the solution to ensure the amine is fully protonated at the start of the titration.

-

Titration Setup: Place the beaker on a magnetic stirrer, immerse the pH electrode, and position the burette filled with standardized 0.1 M NaOH.

-

Data Collection: Begin stirring and record the initial pH. Add the NaOH titrant in small increments (e.g., 0.1 mL), allowing the pH to stabilize after each addition before recording the pH and total volume of titrant added. Continue well past the equivalence point.

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point from the steepest part of the curve (or by calculating the first derivative, d(pH)/dV).

-

The pKa is the pH at the half-equivalence point. At this point, the concentrations of the protonated amine (R-NH₃⁺) and the free base (R-NH₂) are equal.

-

Caption: Workflow for pKa determination via potentiometric titration.

Role in Medicinal Chemistry: A PROTAC Building Block

The primary application driving interest in this molecule is its function as a precursor to VHL E3 ligase ligands used in PROTACs.[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.

Mechanism of Action Context

The (4-(4-Methylthiazol-5-yl)phenyl)methanamine moiety is acylated on the amine to become part of a larger molecule that mimics the natural substrate of the VHL protein. Its structural features enable crucial hydrogen bonding and hydrophobic interactions within the VHL ligand-binding pocket, making it an effective "warhead" for recruiting the VHL E3 ligase.[5] This role is indispensable in the development of novel therapeutics for oncology and neurodegenerative diseases.[5]

Caption: Role of the amine as a precursor in a PROTAC system.

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the compound.

Hazard Identification

This compound is classified with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

Signal Word: Warning.

Recommended Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE):

-

Dispensing:

-

When handling the solid powder, avoid creating dust.[8]

-

Use appropriate tools (spatula) for weighing.

-

Prepare solutions within the fume hood.

-

-

First Aid:

Storage and Stability

To ensure long-term stability and prevent degradation, store the compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1] For maximum stability, flushing the container with an inert gas like argon or nitrogen is recommended.[1]

References

- (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride. Autech Industry Co.,Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF03vE7RgZVJFWIOUj_mEC_GBX4d5hAQp7PleavH3_zcU3vRjqO2o-HgGsyaqZkbSjoCbZ5ywmFBtOhjrHDuQ7htq4bEtKt1e9P5IEvVk8p4i_pprEzq3J3wT5ar4EKQ3ebsRkxJUrybXItRB0WjoUw7czDJ9lP_8zk5aa67MKGVmEteVMl-c3nTjChbfsYzDaVGwgLjRwFrNQFQHA7JbBWhh_RpZy08phYsDU8WZUrh-g0FTwQrung]

- (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride 98%. Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGxbqyrJB_cr-4o9_EtPQ9MniD6XzhVm9Y_wPPyzJoiaabsz44OgAdCyLpAYLsA_b9pLdZ4PrnsOKw0Wz-B-E3XSVZCB43jcxd9gCcd9TchigqMcR_fQiQS4-d8nPq-mChQ5Y3RrDEzlAF6jR1CfgBRjUbZLkwhEuXifaioEglfoc69J-7Yk8RmI8QXtAi-tcHB7W1O0eEK72OtRtbw7wVqSRlF-GHkQ==]

- Safety Data Sheet. Angene Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUS_dbbNMLT5NpoSaMXAuk15G1-hzdZ6YrPLKKMzP_dnODl39SfK7E77-sDhjQIUPKC9xOQrqaFqaYIpwa1tmLf3Rrocvjzdbf_OqKdcEEmc0W6oIT8_fueoU0HEKj3Njy8H7PEVM=]

- (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine. PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwtAzzJhK5o1AeRgaBAFnvWwofZNN2OUjfnJFPSvR_e-t3SXnfOwHF3QUZAmM8YHBkHN1vbYR_kJJtMzkUqaruOmeRYM9RURcqKD1WLlIL1XsrcM3PIcXpF6AU4ACYw5sdUKsYQKP4UmZX61tz]

- (4-(4-Methylthiazol-5-yl)phenyl)methanamine. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ78AYBS2hdm8Q8EsYCwo66jhtiTzWo29Gb1G656sNi_2uRWGATduVb8Zjt95QEJTPnQtK2EIVdEI4rSWkjS7SKKyqzwAFssg0OGZ_JuJW6V_SStq0t_3LVlxMMrrHMNDoyb-zaWmFdhSO3EqRWWmC_NkO8Wk6mOV9H7mEV_wpHTD9kcnKprUM]

- 4 4 Methylthiazol 5 Yl Phenyl Methanamine HCl. IndiaMART. [URL: https://vertexaisearch.cloud.google.

- (4-(4-methylthiazol-5-yl)phenyl)methanamine. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb-Edx9XobHG0azDCLEWbi30V3C8Jh6exw2n4h0tZaLS81dDh_ar8RSA1-tsWU8bTXpZ7isHvJ87E4cWOsRmSs9IHU4TXje1774DJZOL44Cfrdt7cQFTYE8WUy-R2lcuc0VZU_yxQj55BhBNkSthBZM1ahNC92leyjM5zej1_6OWo=]

- Safety Data Sheet. Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZNI7CUwulxoXkVVMqk0PddGWeN96OSHD1PkfHJ5Czv1p1OO_m4i9fcd9-StHMzDpdHoKEcuETCuMwPnGvxnsAYWmXLUai1wP13bGUXOFAe9wvG7fh8wfNAEmHMExRAy-CwPnrXU9a_RqNqn4XAKg5WCr6ZWA4P8zTVYuNO-4jogkIrSnk]

- (4-(4-Methylthiazol-5-yl)phenyl)methanamine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOvjCOL3okyCSHo54ajHZ1T31fgP-JrD6gFaDOgrg2jev-jduXpeA6eI9pm5oEieNMRZhLWQw4j7uJ9jGkdMVv0MjX1wSn4Zv9X7akJ3-ZOld8Rtmwnd6HuVnwziVI2VZgaxHROhZYfA==]

- (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride. Sigma-Aldrich (Merck). [URL: https://vertexaisearch.cloud.google.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine | C11H12N2S | CID 89689879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4-(4-methylthiazol-5-yl)phenyl)methanamine | 1448189-30-7 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. indiamart.com [indiamart.com]

- 8. angenechemical.com [angenechemical.com]

- 9. enamine.enamine.net [enamine.enamine.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of (4-(4-Methylthiazol-5-yl)phenyl)methanamine HCl

Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug design. Thiazole derivatives are integral to a wide array of therapeutics, demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4]

This guide focuses on a specific, high-value thiazole derivative: (4-(4-Methylthiazol-5-yl)phenyl)methanamine HCl . This compound has emerged as a critical building block, particularly in the burgeoning field of targeted protein degradation. It serves as a key intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), specifically for molecules that engage the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] The precise architecture of this molecule, featuring a primary amine for linker attachment and a rigid phenyl-thiazole core, is indispensable for constructing potent and selective protein degraders.

This document provides an in-depth, experience-driven guide for researchers and drug development professionals on the robust synthesis and rigorous analytical characterization of (4-(4-Methylthiazol-5-yl)phenyl)methanamine HCl, ensuring high purity and batch-to-batch consistency.

Part 1: Synthesis Methodology

The synthesis of (4-(4-Methylthiazol-5-yl)phenyl)methanamine HCl is best approached through a convergent strategy that combines efficiency with control over purity. The selected pathway involves a palladium-catalyzed cross-coupling reaction to construct the core bi-aryl system, followed by a straightforward deprotection and salt formation step. This method is advantageous due to its high yields and the solid nature of the final product, which simplifies purification.[5]

Retrosynthetic Analysis

The logic of the synthesis is clarified by examining the molecule in reverse. The target hydrochloride salt is directly accessible from its Boc-protected precursor. This intermediate can be disconnected at the phenyl-thiazole bond, leading back to commercially available or readily prepared building blocks: a protected aminomethylphenylboronic acid and a halogenated 4-methylthiazole.

Caption: Retrosynthetic analysis of the target compound.

Forward Synthetic Pathway

The synthesis proceeds in two main steps: (1) A Suzuki cross-coupling reaction to form the carbon-carbon bond between the phenyl and thiazole rings, and (2) Acid-mediated deprotection of the Boc-carbamate, which concurrently forms the final hydrochloride salt.

Caption: Forward synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl ((4-(4-methylthiazol-5-yl)phenyl)methyl)carbamate (Boc-Protected Intermediate)

-

Rationale: The Suzuki coupling is a highly reliable and versatile method for forming C-C bonds between aryl systems. The Boc protecting group is essential here; it prevents the primary amine from acting as a nucleophile or interfering with the palladium catalyst. The chosen solvent system (Toluene/Ethanol/Water) effectively solubilizes both the organic and inorganic reagents.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate (1.0 eq), 5-bromo-4-methylthiazole (1.05 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Heat the reaction mixture to reflux (approx. 90-100 °C) and monitor its progress using Thin-Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the Boc-protected intermediate as a solid.

-

Step 2: Synthesis of (4-(4-Methylthiazol-5-yl)phenyl)methanamine HCl

-

Rationale: The Boc group is labile under strong acidic conditions. Using a solution of HCl in an organic solvent like dioxane provides a clean and efficient method for deprotection. This process directly yields the hydrochloride salt, which often has superior crystallinity and handling properties compared to the free base, facilitating its isolation as a solid.[5]

-

Procedure:

-

Dissolve the purified Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or methanol.

-

To this solution, add a 4M solution of HCl in 1,4-dioxane (4-5 eq) dropwise at room temperature.

-

Stir the mixture for 2-4 hours. The formation of a precipitate is typically observed.

-

Monitor the deprotection by TLC or HPLC until the starting material is fully consumed.

-

Remove the solvent under reduced pressure. If necessary, triturate the resulting solid with diethyl ether or hexane to remove any non-polar impurities and facilitate precipitation.

-

Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain (4-(4-Methylthiazol-5-yl)phenyl)methanamine HCl. An overall yield of approximately 65% can be expected.[5]

-

Part 2: Comprehensive Characterization

Rigorous characterization is non-negotiable to confirm the structure and ensure the purity of the final compound. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.

Analytical Workflow

The logical flow of analysis begins with structural confirmation (NMR, MS, IR) followed by a quantitative assessment of purity (HPLC).

Caption: Standard analytical workflow for compound validation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The following table outlines the expected chemical shifts for the target compound, based on analyses of structurally similar molecules.[6]

| Data Type | Expected Chemical Shifts (δ, ppm) | Assignment and Rationale |

| ¹H NMR | ~8.90 (s, 1H) | Thiazole proton (C-H at position 2). Singlet, deshielded by adjacent N and S atoms. |

| ~7.50-7.60 (m, 4H) | Aromatic protons of the phenyl ring. Complex multiplet due to para-substitution. | |

| ~4.10 (s, 2H) | Methylene protons (-CH₂-NH₃⁺). Singlet, adjacent to the phenyl ring and ammonium group. | |

| ~2.50 (s, 3H) | Methyl protons (-CH₃) on the thiazole ring. Singlet. | |

| ~8.40 (br s, 3H) | Ammonium protons (-NH₃⁺). Broad singlet, exchangeable with D₂O. | |

| ¹³C NMR | ~155.0 | Thiazole C2 (N=C-S). |

| ~148.0 | Thiazole C4 (quaternary, attached to -CH₃). | |

| ~130.0 - 140.0 | Aromatic carbons of the phenyl ring (quaternary and C-H). | |

| ~125.0 | Thiazole C5 (quaternary, attached to phenyl ring). | |

| ~45.0 | Methylene carbon (-CH₂-). | |

| ~15.0 | Methyl carbon (-CH₃). |

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the analysis should detect the molecular ion of the free base.

| Parameter | Expected Value |

| Molecular Formula (Free Base) | C₁₁H₁₂N₂S |

| Molecular Weight (Free Base) | 204.29 g/mol [7] |

| Expected Ion [M+H]⁺ | m/z 205.08 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8]

| Expected Absorption Band (cm⁻¹) | Functional Group Assignment |

| 3100 - 2800 (broad) | N-H stretching of the primary ammonium salt (-NH₃⁺). |

| ~3050 | Aromatic C-H stretching. |

| ~1600, ~1500 | C=C stretching of the aromatic phenyl ring. |

| ~1550 | C=N stretching of the thiazole ring. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds.[9][10]

Protocol for HPLC Purity Analysis:

-

System Preparation: Prepare the mobile phase and thoroughly purge the HPLC system to ensure a stable baseline.

-

Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL.

-

Injection: Inject a small volume (e.g., 5 µL) of the sample solution onto the column.

-

Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

HPLC Method Parameters:

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for retaining moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent for the amine, improving peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase chromatography. |

| Gradient | 5% to 95% B over 15 minutes | A gradient elution ensures that both polar and non-polar impurities are resolved and eluted. |

| Flow Rate | 1.0 mL/min | Standard flow rate for an analytical column of this size. |

| Detection | UV at 254 nm | The aromatic rings provide strong UV absorbance at this wavelength. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Summary of Characterization Data

| Analysis | Technique | Specification / Expected Result |

| Identity | ¹H NMR, ¹³C NMR | Spectrum consistent with the proposed structure. |

| Molecular Weight | ESI-MS | [M+H]⁺ detected at m/z 205.08 ± 0.1. |

| Functional Groups | IR Spectroscopy | Presence of key bands for -NH₃⁺, Ar C-H, C=C, and C=N. |

| Purity | Reverse-Phase HPLC | ≥ 97.0% (by peak area). |

| Appearance | Visual | Off-white to light yellow solid. |

Safety and Handling

(4-(4-Methylthiazol-5-yl)phenyl)methanamine is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended) away from incompatible materials.

Conclusion

This guide provides a validated and robust framework for the synthesis and characterization of (4-(4-Methylthiazol-5-yl)phenyl)methanamine HCl. The described two-step synthetic route via Suzuki coupling and acid-mediated deprotection is efficient and scalable. The comprehensive analytical workflow, combining spectroscopic and chromatographic techniques, ensures that the final product meets the high standards of identity and purity required for its application in drug discovery and development, particularly in the synthesis of next-generation therapeutics like PROTACs.

References

- Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.

- Ali, I., et al. (2022). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.

- Verma, R.S., et al. (2020). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research.

-

Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

- Singh, S., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

-

PubChem. (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine. National Center for Biotechnology Information. [Link]

- Jadhav, S.N., et al. Ligand-free Pd Catalysed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.

- Kravchenko, A.D., et al. (2022). Synthesis, molecular docking, ADMET study and in vitro pharmacological research of 7-(2-chlorophenyl). Semantic Scholar.

- Supplementary Inform

-

Rocchio, S., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. [Link]

-

Liu, H., et al. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Molecules. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-methylthiazol-5-yl)benzylamine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(4-methylthiazol-5-yl)benzylamine hydrochloride (CAS No. 2288710-66-5). Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the essential chemical and physical characteristics that are critical for the advancement of this compound in pharmaceutical applications. The guide covers key areas including molecular structure, predicted physicochemical parameters, a plausible synthetic route, and detailed protocols for analytical characterization. Furthermore, it addresses the stability of the compound and discusses its potential pharmacological relevance based on the known bioactivities of related thiazole derivatives. This document is designed to be a practical resource, offering both foundational knowledge and actionable experimental methodologies.

Introduction

The thiazole moiety is a prominent scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2][3][4] The unique electronic properties and hydrogen bonding capabilities of the thiazole ring contribute to its versatile role in interacting with various biological targets. 4-(4-methylthiazol-5-yl)benzylamine hydrochloride is a compound that marries the thiazole core with a benzylamine functional group, a combination that suggests potential for diverse pharmacological activities. Benzylamine and its derivatives are known intermediates in the synthesis of numerous pharmaceuticals.[5] This guide aims to provide a detailed physicochemical profile of this specific hydrochloride salt to support its evaluation in research and development.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | (4-(4-methylthiazol-5-yl)phenyl)methanamine hydrochloride | AChemBlock[1] |

| CAS Number | 2288710-66-5 | AChemBlock[1] |

| Molecular Formula | C₁₁H₁₃ClN₂S | AChemBlock[1] |

| Molecular Weight | 240.76 g/mol | AChemBlock[1] |

| Chemical Structure | dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139038230&t=l"]; " " } Chemical structure of 4-(4-methylthiazol-5-yl)benzylamine. |

Predicted Physicochemical Data

Due to the limited availability of experimental data for this specific salt, the following physicochemical parameters have been predicted using established computational models. It is imperative that these values are experimentally verified for any critical applications.

| Parameter | Predicted Value | Prediction Tool/Method |

| Melting Point | 257-261 °C (for Benzylamine HCl) | Chem-Impex[6] |

| pKa (most basic) | ~9.5 (for the primary amine) | Based on typical benzylamine pKa values |

| logP | ~2.5 | ALOGPS[7] |

| Solubility | Highly soluble in water and polar organic solvents. | Based on the properties of benzylamine hydrochloride.[5][6][8] |

Causality Behind Predicted Properties:

-

Melting Point: The predicted high melting point is characteristic of ionic salts, which form a stable crystal lattice. The value for benzylamine hydrochloride is used as a close structural analog.

-

pKa: The primary amine group is the most basic site in the molecule. Its predicted pKa is in the expected range for a benzylamine, indicating that it will be protonated at physiological pH.

-

logP: The predicted logP suggests a moderate lipophilicity. This is a crucial parameter for drug-likeness, as it influences the compound's ability to cross biological membranes.

-

Solubility: As a hydrochloride salt, the compound is expected to have high aqueous solubility due to its ionic nature. This is a desirable property for many pharmaceutical formulations.

Synthesis and Purification

A plausible synthetic route to 4-(4-methylthiazol-5-yl)benzylamine hydrochloride involves the reduction of the corresponding nitrile. This is a common and high-yielding method for the preparation of benzylamines.[9][10]

Caption: Synthetic workflow for the preparation of the target compound.

Synthesis Protocol: Reduction of 4-(4-methylthiazol-5-yl)benzonitrile

-

Dissolution: Dissolve 4-(4-methylthiazol-5-yl)benzonitrile in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or a solution of borane-tetrahydrofuran complex, to the stirred solution at a controlled temperature (typically 0 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

-

Extraction: Filter the reaction mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the free base, 4-(4-methylthiazol-5-yl)benzylamine.

Salt Formation and Purification

-

Dissolution: Dissolve the crude free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol).

-

Acidification: Add a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation and Washing: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the purified 4-(4-methylthiazol-5-yl)benzylamine hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Caption: A typical workflow for the analytical characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For an amine hydrochloride salt, the spectra can be obtained in a suitable deuterated solvent such as DMSO-d₆ or D₂O.

4.1.1. ¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign the protons to the molecular structure.

Expected ¹H NMR Signals:

-

A singlet for the methyl group on the thiazole ring.

-

A singlet for the proton on the thiazole ring.

-

Aromatic protons in the benzyl group, likely appearing as two doublets.

-

A singlet for the benzylic methylene protons.

-

A broad singlet for the amine protons, which may exchange with residual water in the solvent.

4.1.2. ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Spectral Interpretation: Analyze the chemical shifts to identify the different carbon environments in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Grind a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Obtain the FTIR spectrum of the KBr pellet.

-

Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[11]

Expected FTIR Absorption Bands:

-

N-H stretching vibrations of the ammonium salt in the region of 3000-2700 cm⁻¹.[12]

-

C-H stretching vibrations of the aromatic and methyl groups.

-

C=N and C=C stretching vibrations of the thiazole and benzene rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[13]

-

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ for the free base) to confirm the molecular weight.

Stability Assessment

Understanding the stability of a pharmaceutical compound is crucial for determining its shelf-life and appropriate storage conditions. A forced degradation study is a common approach to identify potential degradation pathways.[14][15][16][17][18]

Caption: Workflow for a forced degradation study.

Forced Degradation Study Protocol

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose a solution of the compound to UV and visible light.

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

Potential Pharmacological Relevance

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 4-(4-methylthiazol-5-yl)benzylamine hydrochloride. By consolidating available information and providing predictive data and standardized protocols, this document serves as a valuable resource for scientists and researchers. The information presented herein is intended to facilitate further investigation into this promising compound and to support its potential development in the pharmaceutical field. Experimental verification of the predicted properties and a thorough investigation of its biological activity are recommended next steps in the evaluation of this compound.

References

- Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, R. A. (2023).

- Gerges, S., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(20), 4758.

- Singh, P., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 7957.

- Pop, R., et al. (2021).

-

BioCrick. (n.d.). Benzylamine hydrochloride. Retrieved from [Link]

- Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1961-1970.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

- Chowdhury, D., et al. (2024).

-

University of California, Santa Cruz. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of nitriles and imines using benzylamine derivatives over.... Retrieved from [Link]

-

OpenStax. (2023). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. In Organic Chemistry. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Catalytic Reduction of Nitriles and Oximes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

- de la Mata, A. P., & Johnson, C. H. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 559-591.

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

-

Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

Scribd. (n.d.). FTIR SOP: Setup and Data Processing. Retrieved from [Link]

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). Benzylamine. Retrieved from [Link]

- Bull, S. D., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.

-

ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

-

eADMET. (n.d.). ePhysChem. Retrieved from [Link]

-

PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

-

NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

-

ResearchGate. (n.d.). Software for the prediction of physicochemical properties. Retrieved from [Link]

-

PubChem. (n.d.). 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jchemrev.com [jchemrev.com]

- 5. adipogen.com [adipogen.com]

- 6. chemimpex.com [chemimpex.com]

- 7. eADMET :: ePhysChem [eadmet.com]

- 8. guidechem.com [guidechem.com]

- 9. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. ijrpp.com [ijrpp.com]

- 17. ajpsonline.com [ajpsonline.com]

- 18. biopharminternational.com [biopharminternational.com]

(4-(4-Methylthiazol-5-yl)phenyl)methanamine free base vs hydrochloride salt

An In-Depth Technical Guide to (4-(4-Methylthiazol-5-yl)phenyl)methanamine: A Comparative Analysis of the Free Base and Hydrochloride Salt

Abstract

This technical guide provides a comprehensive analysis of (4-(4-Methylthiazol-5-yl)phenyl)methanamine, a key intermediate in pharmaceutical research, by comparing its free base form to its hydrochloride salt. For researchers, scientists, and drug development professionals, the selection of the appropriate form of an active pharmaceutical ingredient (API) or intermediate is a critical decision that profoundly impacts physicochemical properties, handling, stability, and biological performance. This document delves into the fundamental chemical principles governing the properties of each form, offers detailed experimental protocols for their characterization, and presents a logical framework for selecting the optimal form based on specific research and development objectives.

Introduction: The Strategic Importance of Form Selection

(4-(4-Methylthiazol-5-yl)phenyl)methanamine is a substituted benzylamine derivative featuring a methylthiazole moiety. Its structural motifs are common in a variety of biologically active compounds, making it a valuable building block in medicinal chemistry. The primary amine group of this molecule allows for its existence as a "free base" or as a salt, most commonly the hydrochloride (HCl) salt.

The decision to work with a free base or a salt is not trivial. It is a strategic choice made to optimize a compound's properties for a specific application.[1][2] While the free base represents the parent molecule, its conversion to a salt form by reaction with an acid can dramatically alter its characteristics.[3] Hydrochloride salts are the most prevalent salt form for basic drugs, accounting for about 60% of all basic drug salt forms, chosen for their ability to enhance stability, solubility, and bioavailability.[4] This guide will explore the causality behind these changes and provide the technical rationale needed to make an informed selection.

Molecular and Physicochemical Overview

The fundamental difference between the two forms lies in the protonation state of the primary amine. The free base possesses a neutral amine group (-NH₂), whereas the hydrochloride salt features a protonated ammonium group (-NH₃⁺) with a chloride counter-ion (Cl⁻).

// Invisible edge for layout edge [style=invis]; fb -> hcl; } enddot Caption: Chemical structures of the free base and hydrochloride salt forms.

This seemingly minor structural modification leads to significant differences in their physicochemical profiles.

| Property | (4-(4-Methylthiazol-5-yl)phenyl)methanamine (Free Base) | (4-(4-Methylthiazol-5-yl)phenyl)methanamine HCl (Salt) |

| Molecular Formula | C₁₁H₁₂N₂S[5][6] | C₁₁H₁₃ClN₂S[7] |

| Molecular Weight | 204.29 g/mol [5][6] | 240.76 g/mol |

| CAS Number | 1448189-30-7[8] | 2288710-66-5 |

| Typical Physical Form | Viscous Liquid or Semi-Solid | White or off-white powder/crystalline solid[9] |

| Aqueous Solubility | Low (Predicted) | High (Predicted)[3][10] |

| Stability | Susceptible to oxidation at the amine | Generally more stable; protonation protects the lone pair[11][12] |

| Melting Point | Low[1] | Higher than free base |

The Rationale for Salt Formation: Enhancing Drug-Like Properties

The conversion of a weakly basic free base into a salt is a cornerstone of pharmaceutical development, employed to overcome undesirable properties of the parent molecule.[1][2]

-

Solubility and Dissolution Rate: This is the most common reason for salt formation.[1] The ionic nature of salts like the hydrochloride allows for strong interactions with polar solvents such as water, leading to a significant increase in aqueous solubility compared to the often less polar, neutral free base.[3][13][14] This enhancement is critical, as poor solubility is a major hurdle to achieving adequate drug absorption and bioavailability.[15][16]

-

Chemical Stability: The lone pair of electrons on the nitrogen atom of a free amine is a site of reactivity, particularly for oxidation into N-oxides.[11][12] In the hydrochloride salt, this lone pair is engaged in a bond with a proton. This protonation effectively "protects" the amine group, reducing its susceptibility to oxidative degradation and thereby improving the compound's chemical stability and shelf-life.[12]

-

Physical Form and Handling: Free bases, especially those with lower molecular weights, can exist as oils or low-melting-point, amorphous solids that are difficult to handle, purify, and formulate.[1] Salt formation typically yields crystalline solids with higher melting points.[17] Crystalline materials are preferred in manufacturing due to their predictable properties, ease of handling, and consistent bulk density.

-

Bioavailability: By improving solubility and dissolution rate, salt formation can directly lead to enhanced bioavailability of orally administered drugs.[4] A drug that dissolves more readily in the gastrointestinal tract has a greater opportunity to be absorbed into the bloodstream.

Head-to-Head Comparison: Key Performance Attributes

| Attribute | Free Base | Hydrochloride Salt | Scientific Rationale & Field Insights |

| Aqueous Solubility | Poor | Excellent | The ionic character of the HCl salt allows for favorable solvation by polar water molecules, dramatically increasing solubility. For in vitro assays or aqueous formulations, the HCl salt is the superior choice.[15][18] |

| Stability & Shelf-Life | Moderate | High | The protonated amine in the HCl salt is less prone to oxidation, preventing the formation of N-oxide degradants and ensuring long-term purity.[11][12] This is critical for maintaining the integrity of reference standards and APIs. |

| Physical Handling | Difficult (Oily/Semi-Solid) | Easy (Crystalline Solid) | Crystalline solids are easier to weigh accurately, transfer, and formulate. The free-flowing nature of a crystalline powder is a significant advantage in both lab-scale and manufacturing settings over a viscous liquid or waxy solid.[1] |

| Hygroscopicity | Generally Low | Variable; requires testing | Hygroscopicity, the tendency to absorb atmospheric moisture, can be a drawback of some salt forms.[19][20] This can affect powder flow, stability, and accurate weighing. It is a critical parameter that must be experimentally determined.[20] |

| Synthetic Utility | Essential for certain reactions | May be unsuitable for reactions requiring a nucleophilic amine | In organic synthesis, if the amine is intended to act as a nucleophile (e.g., in amide bond formation), the free base is required. The protonated amine of the salt is not nucleophilic.[21] |

| Biological Activity | Active Moiety | Delivers the Active Moiety | In solution, the salt dissociates to release the free base, which is the pharmacologically active entity. The choice of salt form primarily affects the delivery and bioavailability of this active moiety.[10] |

A Practical Guide to Characterization and Selection

To make an evidence-based decision, a series of straightforward experiments should be conducted. The following protocols provide a self-validating framework for comparing the two forms.

Protocol 1: Small-Scale Preparation of the Hydrochloride Salt

Causality: This protocol leverages the acid-base chemistry of the amine to form the ionic salt, which is typically less soluble in non-polar organic solvents, allowing for its precipitation and isolation.

-

Dissolution: Dissolve 1.0 equivalent of (4-(4-Methylthiazol-5-yl)phenyl)methanamine free base in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate.

-

Acidification: While stirring, slowly add 1.0 to 1.1 equivalents of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or IPA).

-

Precipitation: The hydrochloride salt will likely precipitate as a solid. Continue stirring at room temperature or cool in an ice bath to maximize yield.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Drying: Dry the isolated salt under vacuum to obtain a crystalline powder.

-

Confirmation: Confirm salt formation using analytical techniques such as ¹H NMR (shift in protons adjacent to the amine), FTIR (appearance of N-H⁺ stretching bands), or X-Ray Powder Diffraction (XRPD) to confirm crystallinity.[22][23]

Protocol 2: Comparative Equilibrium Solubility Assessment

Causality: This "shake-flask" method determines the thermodynamic equilibrium solubility, providing a definitive measure of how much of each form can dissolve in a given solvent system.

-

Preparation: Add an excess amount of the free base and the HCl salt to separate vials containing a fixed volume (e.g., 1 mL) of the test solvent (e.g., deionized water, phosphate-buffered saline pH 7.4). The solid should be visible, ensuring saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.

-

Separation: Centrifuge the samples to pellet the excess undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a calibrated analytical method like UV-Vis spectroscopy or HPLC.

-

Comparison: The resulting concentration is the equilibrium solubility. A significant increase in solubility for the HCl salt is expected.[15]

Protocol 3: Hygroscopicity Evaluation

Causality: This experiment assesses the material's affinity for water by measuring its weight gain when exposed to a high-humidity environment. This is a critical stability and handling parameter.[20]

-

Initial Weighing: Accurately weigh a small amount (e.g., 10-20 mg) of the free base and the HCl salt into separate, pre-weighed glass vials. Dry the samples in a vacuum oven to establish a baseline dry weight.

-

Exposure: Place the open vials into a controlled humidity chamber (e.g., a desiccator containing a saturated salt solution to maintain ~80% relative humidity) at a constant temperature (e.g., 25°C).[20]

-

Monitoring: Re-weigh the samples at set time intervals (e.g., 1, 4, 8, 24 hours).

-

Analysis: Calculate the percentage weight gain due to moisture absorption. A weight gain of >2% often indicates potential hygroscopicity issues that may require controlled storage conditions. For more precise measurements, Dynamic Vapor Sorption (DVS) analysis is the industry standard.[24]

Decision Framework: Selecting the Right Form for the Job

The choice between the free base and the hydrochloride salt is dictated by the intended application.

| Application | Recommended Form | Justification |

| Organic Synthesis (as a nucleophile) | Free Base | The unprotonated amine is required to participate in reactions where it acts as a nucleophile (e.g., acylation, alkylation). |

| Storage & Archiving | Hydrochloride Salt | Offers superior long-term chemical stability due to protection from oxidation, ensuring the integrity of the material over time.[12] |

| In Vitro Biological Assays | Hydrochloride Salt | High aqueous solubility is essential for preparing concentrated stock solutions (often in DMSO) that are then diluted into aqueous assay buffers without precipitation. |

| Preclinical Formulation (Oral) | Hydrochloride Salt | The enhanced solubility and dissolution rate are expected to lead to improved and more consistent oral absorption and bioavailability.[1][4] |

| Solid-State Characterization | Hydrochloride Salt | Crystalline solids are necessary for techniques like X-ray crystallography and provide more consistent and reproducible data in thermal analysis (DSC/TGA). |

Conclusion

For (4-(4-Methylthiazol-5-yl)phenyl)methanamine, the free base and hydrochloride salt forms offer distinct advantages tailored to different stages of the research and development pipeline. The free base , while potentially challenging to handle, is indispensable for synthetic transformations requiring a nucleophilic amine.

Conversely, the hydrochloride salt is the superior form for nearly all downstream applications. Its conversion to a stable, crystalline solid with markedly enhanced aqueous solubility makes it the pragmatic choice for storage, in vitro screening, and formulation development. The principles and protocols outlined in this guide provide a robust framework for scientifically justifying the selection of the optimal form, ultimately accelerating research timelines and ensuring the generation of reliable and reproducible data.

References

-

Salt Selection in Drug Development | Pharmaceutical Technology.

-

Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents - RSC Publishing.

-

Salt Screening | Improved Pharma.

-

(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride.

-

Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals - Pharmaoffer.com.

-

Difference between amino acid free base and its hydrochloride salt? - ECHEMI.

-

(4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine - PubChem.

-

(4-(4-Methylthiazol-5-yl)phenyl)methanamine - Sigma-Aldrich.

-

Why are organic amines often more stable as the HCl salt than in the free base form? : r/chemistry - Reddit.

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

-

Difference between amino acid free base and its hydrochloride salt? - ResearchGate.

-

(4-(4-methylthiazol-5-yl)phenyl)methanamine | 1448189-30-7 - ChemicalBook.

-

Drug Formulation and The Impact on Analytical Testing - ARL Bio Pharma.

-

Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient.

-

20.2: Basicity of Amines and Ammonium Salt Formation - Chemistry LibreTexts.

-

(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride 98% - Echemi.

-

3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts.

-

Diclofenac Salts, Part 7: Are the Pharmaceutical Salts With Aliphatic Amines Stable?

-

Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online.

-

Amino Acid Freebase vs. HCl Salt - chemistry - Reddit.

-

Strategy for the Prediction and Selection of Drug Substance Salt Forms.

-

Solubility of organic amine salts - Sciencemadness.org.

-

Free Base vs Salt Form Reference Standards - Pharmaguideline Forum.

-

Amines.

-

CAS No. 1448189-30-7, (4-(4-Methylthiazol-5-yl)phenyl)methanamine - 001CHEMICAL.

-

4 4 Methylthiazol 5 Yl Phenyl Methanamine HCl at best price in Hyderabad - IndiaMART.

-

Pharmaceutical Salts Optimization of Solubility or Even More?

-

Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH.

-

Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega.

-

Salt Selection - Creative Biolabs.

-

Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PubMed Central.

-

(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride - - Sigma-Aldrich.

-

(4-(4-Methylthiazol-5-yl)phenyl)methanamine | 1448189-30-7 - Sigma-Aldrich.

-

Hygroscropicity and Its' Effect on Tablet Production - ResearchGate.

-

Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures | ACS Earth and Space Chemistry.

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salt Selection - Creative Biolabs [creative-biolabs.com]

- 3. Amines, [chemed.chem.purdue.edu]

- 4. pharmaoffer.com [pharmaoffer.com]

- 5. (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine | C11H12N2S | CID 89689879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 001chemical.com [001chemical.com]

- 7. labsolu.ca [labsolu.ca]

- 8. (4-(4-methylthiazol-5-yl)phenyl)methanamine | 1448189-30-7 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. ask.pharmaguideline.com [ask.pharmaguideline.com]

- 11. reddit.com [reddit.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pharmtech.com [pharmtech.com]

- 20. researchgate.net [researchgate.net]

- 21. reddit.com [reddit.com]

- 22. improvedpharma.com [improvedpharma.com]

- 23. spectroscopyonline.com [spectroscopyonline.com]

- 24. pubs.acs.org [pubs.acs.org]

Initial screening of (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride

An In-depth Technical Guide for the Initial Screening of (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride

Introduction

(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride is a novel chemical entity featuring a thiazole derivative and an aromatic amine structure.[1] The presence of the thiazole ring, a common scaffold in biologically active compounds, suggests potential for therapeutic applications. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] The initial screening of this compound is therefore warranted to elucidate its potential biological activity and establish a foundation for further drug development efforts.

This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive, multi-tiered strategy for the initial screening of (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride. The proposed workflow is designed to efficiently identify and characterize its biological activity, mechanism of action, and preliminary safety profile, thereby enabling informed decisions for subsequent hit-to-lead optimization.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of a compound is critical for the design and interpretation of biological assays.

Key Physicochemical Parameters

| Property | Method | Rationale |

| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.2, 7.4) and relevant organic solvents (e.g., DMSO). | To determine the optimal solvent for stock solutions and to assess the potential for precipitation in aqueous assay buffers. A structurally similar compound is practically insoluble in water, which suggests that the hydrochloride salt form is crucial for solubility.[3] |

| Purity | High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS). | To confirm the identity and purity of the compound. A purity of ≥95% is generally required for biological screening. |

| Lipophilicity (LogD) | Shake-flask method (octanol/water partition) at physiological pH (7.4). | To predict the compound's tendency to partition into biological membranes, which can influence its absorption, distribution, and potential for non-specific binding. |

| Chemical Stability | Incubation in aqueous buffers at different pH values and temperatures, followed by HPLC analysis. | To assess the compound's stability under typical assay and storage conditions. |

Table 1: Physicochemical Characterization of (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride.

Tiered Screening Cascade

A tiered approach to screening is a resource-efficient strategy that begins with broad, high-throughput assays and progresses to more focused and complex studies for promising candidates.

Tier 1: Primary High-Throughput Screening (HTS)

The initial goal is to cast a wide net to identify any potential biological activity. A combination of target-based and phenotypic screening is recommended.

Target-Based Screening

Given the structural alerts from the thiazole moiety, a panel of assays targeting kinases, G-protein coupled receptors (GPCRs), and ion channels would be a logical starting point.

Phenotypic Screening

Phenotypic screening in relevant cell lines can uncover unexpected biological activities and mechanisms of action.

Caption: Tier 1 Primary High-Throughput Screening Workflow.

Tier 2: Hit Confirmation and Dose-Response Studies

Compounds that show activity in the primary screen ("hits") must be confirmed to ensure the activity is real and reproducible.

Experimental Protocol: Hit Confirmation

-

Resupply: Obtain a fresh sample of the compound to rule out degradation or contamination of the original sample.

-

Re-test: Repeat the primary assay in which the hit was identified, using the fresh sample.

-

Orthogonal Assay: If possible, confirm the activity in a different assay that measures the same biological endpoint but uses a different technology or principle.

Experimental Protocol: Dose-Response Analysis

-

Serial Dilution: Prepare a series of dilutions of the confirmed hit compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

-

Assay: Perform the primary assay with the range of compound concentrations.

-

Data Analysis: Plot the assay signal as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for inhibition) or EC50 (for activation) and the maximum effect.

Tier 3: Secondary Assays for Mechanism of Action (MoA) and Selectivity

Once a hit is confirmed and its potency is determined, the next step is to understand how it works and how selective it is.

MoA Elucidation

The choice of MoA assays will depend on the nature of the primary hit. For example, if the compound was a hit in a cancer cell viability screen, subsequent assays could include:

-

Cell cycle analysis (flow cytometry)

-

Apoptosis assays (e.g., caspase-3/7 activity, Annexin V staining)

-

Target engagement assays (e.g., thermal shift assays, cellular target engagement assays)

Selectivity Profiling

A good drug candidate should be selective for its intended target to minimize off-target effects.

-

Panel Screening: Screen the compound against a broad panel of related targets (e.g., a kinase panel if the primary hit was a kinase inhibitor).

-

Counter-screening: Test the compound in assays for known problematic targets (e.g., the hERG ion channel, which is associated with cardiotoxicity).

Caption: Tier 3 Secondary Assay Workflow for MoA and Selectivity.

Tier 4: Early ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity properties is crucial to identify potential liabilities that could lead to failure in later stages of drug development.[4][5] In vitro ADME assays are a cornerstone of this early evaluation.[6][7]

In Vitro ADME Assays

| Assay | Method | Rationale |

| Metabolic Stability | Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis to measure the rate of compound disappearance.[8] | To predict the rate of metabolic clearance in the liver, a major determinant of a drug's half-life in the body. |

| CYP450 Inhibition | Incubation with recombinant cytochrome P450 enzymes and specific substrates to assess the compound's potential to inhibit major drug-metabolizing enzymes. | To identify the risk of drug-drug interactions. |

| Plasma Protein Binding | Equilibrium dialysis or ultrafiltration to determine the fraction of the compound bound to plasma proteins. | To determine the free fraction of the compound, which is generally the pharmacologically active portion. |

| Permeability | Caco-2 or PAMPA assays to assess the compound's ability to cross intestinal cell monolayers. | To predict oral absorption. |

Table 2: Key In Vitro ADME Assays.

In Vitro Toxicology Assays

| Assay | Method | Rationale |

| Cytotoxicity | Measurement of cell viability (e.g., using MTT or CellTiter-Glo assays) in a panel of cell lines, including both cancerous and non-cancerous lines. | To assess the compound's general toxicity to cells. |

| hERG Inhibition | Patch-clamp electrophysiology or binding assays to assess the compound's potential to block the hERG potassium channel. | To identify the risk of cardiotoxicity. |

| Genotoxicity (Ames Test) | A bacterial reverse mutation assay to detect the potential of a compound to cause DNA mutations. | To assess the mutagenic potential of the compound. |

Table 3: Key In Vitro Toxicology Assays.

Data Interpretation and Decision-Making

The data generated from this tiered screening cascade will provide a comprehensive initial profile of (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride. The decision to advance the compound to the next stage of drug discovery, hit-to-lead optimization, will be based on a holistic assessment of its potency, selectivity, mechanism of action, and early ADME/Tox properties. A successful lead candidate will exhibit a desirable balance of these properties.

References

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

-

IQVIA. (n.d.). Early Hit-to-Lead ADME screening bundle. Retrieved from [Link]

-

InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved from [Link]

- (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride. (n.d.). Chemical Information.

-

Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

-

National Institutes of Health. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]

-

Frontiers. (2024, January 24). Identification of first active compounds in drug discovery. how to proceed?. Retrieved from [Link]

-

Pharmaron. (n.d.). Preclinical Bioanalysis Of Small Molecules. Retrieved from [Link]

-

Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Retrieved from [Link]

-

IndiaMART. (n.d.). 4 4 Methylthiazol 5 Yl Phenyl Methanamine HCl. Retrieved from [Link]

-

Technology Networks. (2023, November 14). Screening Strategies Used in Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine. Retrieved from [Link]

-

PubMed Central. (n.d.). Principles of early drug discovery. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

-

PubMed. (n.d.). Biochemical and biological properties of 4-(3-phenyl-[4][5][6] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Retrieved from [Link]

-

PubMed Central. (n.d.). An Investigation of Phenylthiazole Antiflaviviral Agents. Retrieved from [Link]

-

ResearchGate. (2023, July 16). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. Retrieved from [Link]

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. criver.com [criver.com]

- 7. infinixbio.com [infinixbio.com]

- 8. labs.iqvia.com [labs.iqvia.com]

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Thiazole Derivatives in Oncology

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, particularly in the development of novel oncology therapeutics.[1] Its prevalence in clinically approved drugs such as the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib underscores the therapeutic potential of this privileged structure.[2] This guide provides an in-depth exploration of the multifaceted mechanisms of action through which thiazole derivatives exert their anticancer effects, offering field-proven insights and detailed experimental methodologies for researchers in the field.

The Versatility of the Thiazole Scaffold in Targeting Cancer Biology

Thiazole derivatives exhibit a remarkable ability to interact with a diverse array of biological targets crucial for cancer cell proliferation, survival, and metastasis.[3] This pleiotropic activity stems from the unique physicochemical properties of the thiazole ring, which facilitates interactions with various enzymatic pockets and protein interfaces.[2] The primary mechanisms of action can be broadly categorized into several key areas, which will be explored in detail.

Inhibition of Protein Kinases: Disrupting Aberrant Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Thiazole derivatives have emerged as potent inhibitors of several key oncogenic kinases.[4][5]

Key Kinase Targets:

-

Tyrosine Kinases: Many thiazole-containing compounds, including the FDA-approved drug Dasatinib, are potent inhibitors of tyrosine kinases like BCR-ABL, SRC family kinases, and receptor tyrosine kinases such as VEGFR and EGFR.[3][6] Inhibition of these kinases disrupts downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis.

-

Serine/Threonine Kinases: The PI3K/mTOR pathway, a central regulator of cell growth and metabolism, is another prominent target.[7] Thiazole derivatives have been developed as dual PI3K/mTOR inhibitors, offering a strategy to overcome resistance to single-agent therapies.[7] Additionally, BRAF, a serine/threonine kinase frequently mutated in melanoma, is a target for some thiazole-based compounds.[5]

Causality Behind Experimental Choices: The initial screening of a novel thiazole derivative often involves broad-panel kinase assays to identify potential targets. Subsequent validation requires cellular assays to confirm on-target activity and downstream pathway modulation. For instance, demonstrating a reduction in the phosphorylation of a kinase's substrate via Western blot is a crucial validation step.

Visualizing Kinase Inhibition:

Caption: Thiazole derivatives often inhibit kinases by competing with ATP.

Disruption of Microtubule Dynamics: Inducing Mitotic Arrest

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[8] Several classes of thiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[9][10]

These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[8] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[8]

Data Presentation: Tubulin Polymerization Inhibition

| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |

| Compound 2e | Ovar-3, MDA-MB-468 | Tubulin Polymerization | 7.78 | [9] |

| Compound 5b | MCF-7, A549 | Tubulin Polymerization | 3.3 | [8] |

| Compound 4f | HCT-116, HepG-2, MCF-7 | Tubulin Polymerization | 0.00933 | [11] |

| Compound 5a | HCT-116, HepG-2, MCF-7 | Tubulin Polymerization | 0.00952 | [11] |

Experimental Workflow: Investigating Tubulin Polymerization Inhibition

Caption: A logical workflow for confirming tubulin polymerization inhibition.

Induction of Apoptosis: Activating Programmed Cell Death

A fundamental goal of cancer therapy is to induce apoptosis in malignant cells. Thiazole derivatives employ various strategies to trigger this programmed cell death pathway.[12][13]

Mechanisms of Apoptosis Induction:

-

Mitochondrial (Intrinsic) Pathway: Many thiazole compounds induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3/7.[14][15] This is often accompanied by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[14]

-